

Technical Guide: 2-(Bromomethyl)-1H-imidazole (CAS Number: 735273-40-2)

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Compound of Interest

Compound Name:	2-(Bromomethyl)-1H-imidazole
CAS No.:	735273-40-2
Cat. No.:	B113438

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(Bromomethyl)-1H-imidazole** (CAS: 735273-40-2), a heterocyclic building block with significant potential in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this document leverages computed data, information on structurally analogous compounds, and established chemical principles to provide a robust predictive framework for its properties, synthesis, and applications. The imidazole scaffold is a privileged structure in drug discovery, and the presence of a reactive bromomethyl group at the 2-position makes this compound a valuable intermediate for the synthesis of more complex molecules with diverse biological activities.^{[1][2]} This guide is intended to serve as a foundational resource for researchers initiating studies on this and similar compounds.

Chemical and Physical Properties

Quantitative data for **2-(Bromomethyl)-1H-imidazole** is primarily based on computational models.^[3] Experimental data for closely related analogs are provided for comparison.

Table 1: Physicochemical Properties of **2-(Bromomethyl)-1H-imidazole** and Related Compounds

Property	2-(Bromomethyl)-1H-imidazole (CAS: 735273-40-2)	2-Bromo-1H-imidazole (CAS: 16681-56-4)	2-Bromo-1-methyl-1H-imidazole (CAS: 16681-59-7)
Molecular Formula	C ₄ H ₅ BrN ₂ [3]	C ₃ H ₃ BrN ₂	C ₄ H ₅ BrN ₂ [4]
Molecular Weight	161.00 g/mol [3]	146.97 g/mol	161.00 g/mol [4]
Appearance	Solid (Predicted)	Colorless to slightly yellow crystalline solid[5]	Solid[4]
Melting Point	Not available	197-202 °C	Not available
Boiling Point	333.4±25.0 °C (Predicted)[6]	Not available	172 °C (lit.)[4]
Density	1.779±0.06 g/cm ³ (Predicted)[6]	Not available	1.649 g/mL at 25 °C (lit.)[4]
pKa	Not available	Not available	3.83±0.25 (Predicted)
XLogP3-AA	0.7 (Computed)[3]	Not available	Not available
Solubility	Slightly soluble in water (Predicted).[5] [7] Soluble in polar organic solvents like DMF and alcohols (Predicted).[7][8]	Slightly soluble in water.[5][7]	Not available

Synthesis and Purification

A specific, validated experimental protocol for the synthesis of **2-(Bromomethyl)-1H-imidazole** is not readily available in the surveyed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of imidazole derivatives.

Proposed Synthesis of 2-(Hydroxymethyl)-1H-imidazole (Intermediate)

A common method for the synthesis of 2-substituted imidazoles is the Debus synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia.[2] For the synthesis of the intermediate, 2-(hydroxymethyl)-1H-imidazole, glyoxal, formaldehyde, and ammonia can be used.

Proposed Bromination of 2-(Hydroxymethyl)-1H-imidazole

The hydroxyl group of the intermediate can then be converted to a bromomethyl group using a suitable brominating agent, such as phosphorus tribromide (PBr_3) or thionyl bromide (SOBr_2).



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Caption: Proposed synthetic workflow for **2-(Bromomethyl)-1H-imidazole**.

General Purification Protocol

Purification of the crude product would likely involve standard techniques such as column chromatography or recrystallization.

Column Chromatography:

- Stationary Phase: Silica gel.
- Eluent: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common choice for separating imidazole derivatives.

Recrystallization:

- A suitable solvent would be one in which the compound is soluble at high temperatures and sparingly soluble at room temperature. Common solvents to test include ethanol, methanol, ethyl acetate, and their mixtures with water or non-polar solvents like hexane.

Reactivity and Applications in Drug Development

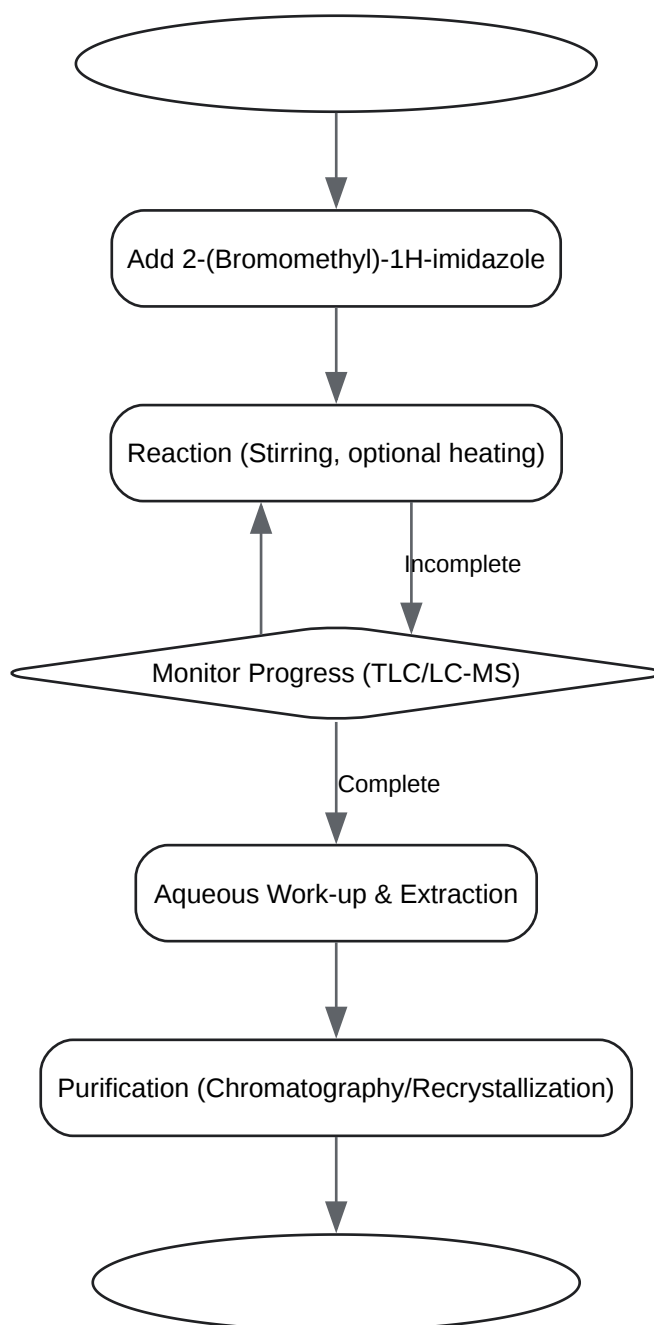
The key feature of **2-(Bromomethyl)-1H-imidazole** is the reactive bromomethyl group, which makes it a versatile alkylating agent. The imidazole ring itself is a crucial pharmacophore found in many biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.^[9]

N-Alkylation Reactions

The primary application of **2-(Bromomethyl)-1H-imidazole** in drug development is as an alkylating agent to introduce the imidazol-2-ylmethyl moiety onto various nucleophiles, such as amines, thiols, and phenols. This is a common strategy for synthesizing a library of compounds for biological screening.

Experimental Protocol: General N-Alkylation of a Nucleophile

- **Reaction Setup:** To a solution of the nucleophile (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF, acetonitrile, or THF), add a base (e.g., potassium carbonate, sodium hydride, or triethylamine, 1.1-1.5 equivalents).
- **Addition of Alkylating Agent:** To the stirred mixture, add a solution of **2-(Bromomethyl)-1H-imidazole** (1.0-1.2 equivalents) in the same solvent, typically at room temperature. The reaction may be heated to increase the rate.
- **Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, the mixture is typically quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
- **Purification:** The crude product is purified by column chromatography or recrystallization.



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Caption: General experimental workflow for N-alkylation reactions.

Potential Biological Activities of Derivatives

The imidazole nucleus is associated with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.^{[10][11][12]} By using **2-(Bromomethyl)-1H-imidazole** as a scaffold, medicinal chemists can synthesize novel

compounds to explore these and other therapeutic areas. For instance, derivatives could be designed to target specific enzymes or receptors where the imidazole moiety can act as a key binding element.

Spectral Data (Predicted)

No experimental spectral data for **2-(Bromomethyl)-1H-imidazole** has been found in the reviewed literature. The following are predicted spectral characteristics based on the structure and data from analogous compounds.

Table 2: Predicted Spectral Data

Technique	Predicted Characteristics
¹ H NMR	Signals corresponding to the methylene protons (CH ₂) adjacent to the bromine and the imidazole ring, and signals for the two protons on the imidazole ring. The chemical shifts would be influenced by the solvent. A spectrum for the related 2-bromo-1H-imidazole is available for comparison. [13]
¹³ C NMR	Signals for the methylene carbon and the three carbons of the imidazole ring.
FT-IR	Characteristic peaks for N-H stretching (around 3100-3400 cm ⁻¹), C-H stretching (around 2900-3100 cm ⁻¹), C=N and C=C stretching of the imidazole ring (around 1400-1600 cm ⁻¹), and C-Br stretching (typically below 800 cm ⁻¹). [14] [15]
Mass Spec.	The molecular ion peak (M ⁺) would show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹ Br and ⁸¹ Br in approximately a 1:1 ratio). Fragmentation would likely involve the loss of the bromine atom and cleavage of the bromomethyl group. [16] [17] [18]

Safety and Handling

While a specific safety data sheet (SDS) for **2-(Bromomethyl)-1H-imidazole** is not widely available, based on its structure and data for similar compounds like 2-bromo-1-methyl-1H-imidazole, it should be handled with care.^[4] It is likely to be an irritant to the skin, eyes, and respiratory system. As an alkylating agent, it may be harmful if swallowed or absorbed through the skin.

Recommended Handling Precautions:

- Use in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.

Conclusion

2-(Bromomethyl)-1H-imidazole is a valuable, yet under-characterized, building block for chemical synthesis. Its utility lies in the reactive bromomethyl group attached to the biologically significant imidazole core. While a lack of specific experimental data necessitates a predictive approach to its properties and synthesis, the information provided in this guide, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers. Further experimental investigation into the synthesis, properties, and reactivity of this compound is warranted to fully unlock its potential in drug discovery and materials science.

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